2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran
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Overview
Description
2,7-dinitro-1benzofuro6,7-ebenzofuran is a complex polycyclic aromatic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 2,7-dinitro-1benzofuro6,7-e
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dinitro-1benzofuro6,7-ebenzofuran typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using nitric acid (HNO₃) in the presence of acetic acid (AcOH) as a solvent . The reaction conditions must be carefully controlled to achieve the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of 2,7-dinitro-1benzofuro6,7-ebenzofuran may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-dinitro-1benzofuro6,7-ebenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonating agents (SO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
2,7-dinitro-1benzofuro6,7-ebenzofuran has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex polycyclic compounds.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential use as an anti-viral agent.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,7-dinitro-1benzofuro6,7-ebenzofuran involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core structure allows for interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzofuran: Exhibits antimicrobial and radiosensitizing activities.
Benzothiophene derivatives: Known for their anticancer properties.
Benzofuro[2,3-c]pyrroles: Studied for their potential as therapeutic agents.
Uniqueness
2,7-dinitro-1benzofuro6,7-ebenzofuran is unique due to its polycyclic structure and the presence of two nitro groups, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
111258-02-7 |
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Molecular Formula |
C14H6N2O6 |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran |
InChI |
InChI=1S/C14H6N2O6/c17-15(18)12-5-7-1-2-8-9(14(7)22-12)3-4-11-10(8)6-13(21-11)16(19)20/h1-6H |
InChI Key |
FVWDQQYRHDXAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C4=C1C=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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